3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a tetrahydrofuran moiety
Preparation Methods
The synthesis of 5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrrolidine ring, followed by the introduction of the phenyl and tetrahydrofuran moieties. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and tetrahydrofuran moieties can undergo substitution reactions to introduce different substituents, which can further diversify the compound’s chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and chemical properties.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.
Medicine: Its potential therapeutic benefits are explored in drug discovery, particularly for conditions where modulation of specific biological pathways is desired.
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and compounds with phenyl and tetrahydrofuran moieties. Compared to these, 5-oxo-1-phenyl-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Pyrrolidine-2,5-dione derivatives
- Phenyl-substituted pyrrolidines
- Tetrahydrofuran-containing compounds .
Properties
Molecular Formula |
C21H15ClFN3O2 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15ClFN3O2/c22-16-8-6-14(7-9-16)12-26-20(27)18-5-2-10-24-19(18)25(21(26)28)13-15-3-1-4-17(23)11-15/h1-11H,12-13H2 |
InChI Key |
HFBBSQBFPLXHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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